molecular formula C24H23FN2O2 B303857 N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303857
M. Wt: 390.4 g/mol
InChI Key: SUSKJCRNMFYDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FMOC-Lys(Mtt)-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH is not well understood. However, it is believed to interact with proteins through covalent bonding and electrostatic interactions. It may also affect protein folding and stability.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH has been shown to have minimal effects on biochemical and physiological processes. It is not toxic to cells and does not affect cell viability or proliferation. However, further studies are needed to fully understand its effects on biological systems.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its high cost and limited availability.

Future Directions

There are several future directions for the use of N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH in scientific research. These include its use in the development of new drugs, the synthesis of complex peptides and proteins, and the study of protein-protein interactions and post-translational modifications. Further research is needed to fully understand its potential applications and limitations.
In conclusion, N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH to a resin and then adding the amino acids in a specific sequence. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH has been used in various scientific research applications, including drug discovery, proteomics, and peptide synthesis. It has been shown to have potential as a building block for the synthesis of peptides and proteins. It has also been used as a tool for studying protein-protein interactions and post-translational modifications.

properties

Product Name

N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C24H23FN2O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H23FN2O2/c1-14-8-3-4-9-16(14)22-21(24(29)27-18-11-6-5-10-17(18)25)15(2)26-19-12-7-13-20(28)23(19)22/h3-6,8-11,22,26H,7,12-13H2,1-2H3,(H,27,29)

InChI Key

SUSKJCRNMFYDFA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4F)C

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4F)C

Origin of Product

United States

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